4-Bromo-2-fluoroaniline has been employed as a starting material for the synthesis of various organic compounds. One notable example is its use in the preparation of 4-amino-3-fluorophenyl boronic acid, a valuable intermediate in organic synthesis. This application is documented in a research article published in the journal "Tetrahedron Letters" [].
4-Bromo-2-fluoroaniline is an aromatic organic compound belonging to the class of haloanilines. It is a derivative of aniline (aminobenzene) with a bromine atom at the 4th position and a fluorine atom at the 2nd position of the benzene ring.
4-Bromo-2-fluoroaniline has the molecular formula C6H5BrFN. Its structure consists of a benzene ring with a bromine atom attached at the para (4th) position and a fluorine atom attached at the ortho (2nd) position relative to the amino group (NH2) which is directly bonded to the ring.
The presence of the electron-withdrawing bromine atom reduces the electron density on the benzene ring, while the fluorine atom has a weaker electron-withdrawing effect. This combination creates a unique electronic environment in the molecule, making it useful for various chemical reactions.
One study describes the use of 4-bromo-2-fluoroaniline as a starting material for the synthesis of 4-amino-3-fluorophenyl boronic acid []. The reaction involves a series of steps including diazotization, followed by a Sandmeyer reaction to replace the bromine atom with a cyano group, and subsequent conversion of the cyano group to a boronic acid.
Balanced chemical equation for a general method to synthesize haloanilines:
C6H5NH2 (aniline) + Br2 (bromine) -> C6H4BrNH2 (bromoaniline) + HBr (hydrogen bromide)
4-Bromo-2-fluoroaniline is not a biological molecule and does not have a known mechanism of action in living organisms.
Irritant